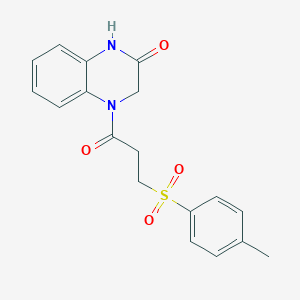
4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as TPAQ, is a synthetic compound that has shown potential in the field of medicinal chemistry. It belongs to the class of quinoxaline derivatives and has been studied for its various biological activities.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one and its derivatives have been extensively studied for their diverse applications in organic chemistry and material science. Research by Dobiáš et al. (2017) demonstrated a switchable, highly regioselective synthesis method for these compounds, highlighting their significance in pharmaceutical and physical applications. The study presented a methodology to achieve different regioisomers of 3,4-dihydroquinoxalin-2(1H)-ones, emphasizing the compounds' versatility in synthesis and potential for creating a wide range of derivatives with varied properties (Dobiáš, Ondruš, Addová, & Boháč, 2017).
Pharmaceutical Applications
In the realm of pharmaceutical research, Gupta et al. (2017) explored the iodine-catalyzed C-N bond formation to synthesize 3-aminoquinoxalinones under ambient conditions, offering a practical approach to accessing pharmaceutically active derivatives. This study opens pathways for developing new medicinal compounds utilizing the 3,4-dihydroquinoxalin-2(1H)-one scaffold, underlining its importance in drug discovery and development (Gupta, Deshmukh, & Jain, 2017).
Biological and Ecological Insights
The exploration of quinoxaline derivatives' biological and ecological roles has led to discoveries in natural herbicide models and the understanding of chemical defense mechanisms in plants. For example, the study on benzoxazinones, closely related to quinoxaline derivatives, by Macias et al. (2009) delves into their phytotoxic, antimicrobial, and antifeedant effects, highlighting the ecological significance of these compounds and their potential agricultural applications (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Material Science Applications
Quinoxaline derivatives have also found applications in material science, particularly in the development of fluorescent materials and organic semiconductors. For instance, the work by Srivastava, Singh, and Mishra (2016) on 1,8-naphthalimide-based compounds, which share structural similarities with quinoxaline derivatives, showcases the potential of these compounds in creating materials with unique photophysical properties. Their study on aggregation-enhanced emission and solid-state emission from these derivatives provides insights into the design of advanced materials for optical and electronic applications (Srivastava, Singh, & Mishra, 2016).
Propriétés
IUPAC Name |
4-[3-(4-methylphenyl)sulfonylpropanoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-13-6-8-14(9-7-13)25(23,24)11-10-18(22)20-12-17(21)19-15-4-2-3-5-16(15)20/h2-9H,10-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQOGIDBHXJKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



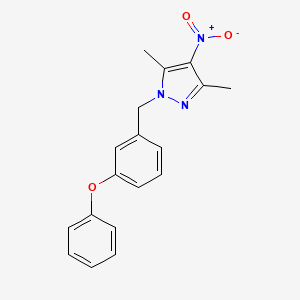

![2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-4,5-diphenyl-3-furonitrile](/img/structure/B3009442.png)

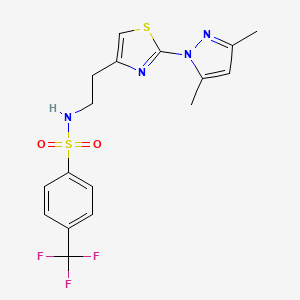
![6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3009449.png)

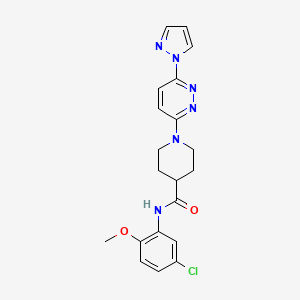

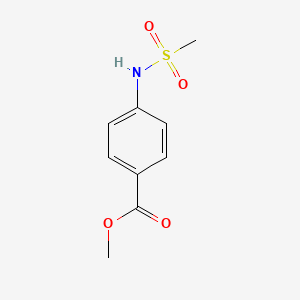
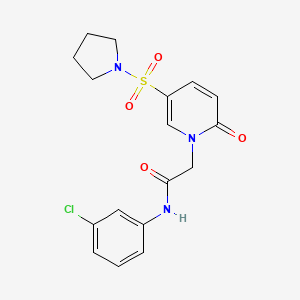
![[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3009456.png)